molecular formula C9H6ClNO2 B11903329 6-Chloro-1-methylindoline-2,3-dione CAS No. 122750-25-8

6-Chloro-1-methylindoline-2,3-dione

Cat. No.: B11903329
CAS No.: 122750-25-8
M. Wt: 195.60 g/mol
InChI Key: WTAJYWAYWPRDDF-UHFFFAOYSA-N
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Description

6-Chloro-1-methylindoline-2,3-dione is a halogenated derivative of isatin, a compound known for its diverse biological activities. The molecular formula of this compound is C9H6ClNO2, and it is characterized by a planar structure with minimal deviation from the mean plane of the indoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-1-methylindoline-2,3-dione can be synthesized through the reaction of 6-chloroisatin with iodomethane in the presence of potassium carbonate and tetrabutylammonium bromide in dimethylformamide . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indoline and oxindole derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

6-Chloro-1-methylindoline-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets are still under investigation, but its structural similarity to other biologically active indole derivatives suggests potential interactions with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific halogenation and methylation pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group can enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

122750-25-8

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloro-1-methylindole-2,3-dione

InChI

InChI=1S/C9H6ClNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3

InChI Key

WTAJYWAYWPRDDF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=O)C1=O

Origin of Product

United States

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